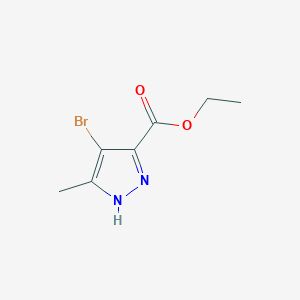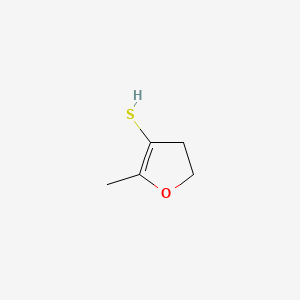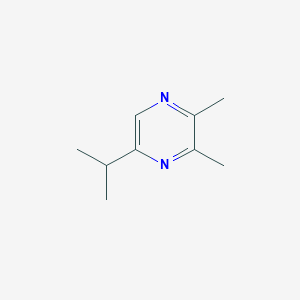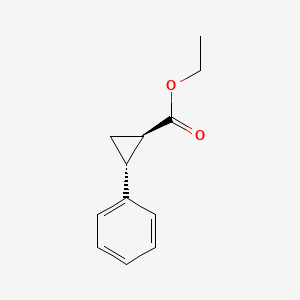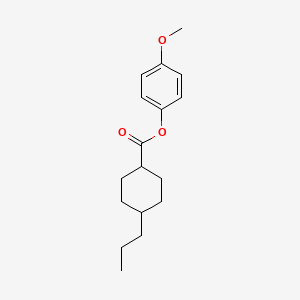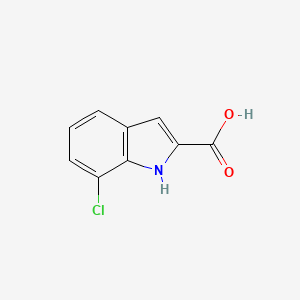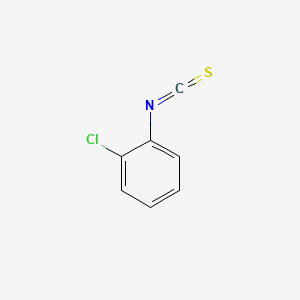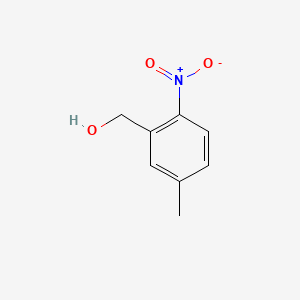
(5-Methyl-2-nitrophenyl)methanol
Vue d'ensemble
Description
“(5-Methyl-2-nitrophenyl)methanol” is a chemical compound with the molecular formula C₈H₉NO₃ . It is also known by other names such as “5-methyl-2-nitro-benzenemethanol” and "3-hydroxymethyl-p-nitrotoluene" .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid has been developed, which involves the nitration of methyl 3-methylbenzoate by mixtures of HNO₃/Ac₂O . This process is characterized by high selectivity of substrates and a green nitrating process .
Molecular Structure Analysis
The molecular structure of “(5-Methyl-2-nitrophenyl)methanol” can be viewed using Java or Javascript . The molecular weight of the compound is 167.162 .
Chemical Reactions Analysis
The nitration of methyl 3-methylbenzoate is a key process in the synthesis of compounds similar to "(5-Methyl-2-nitrophenyl)methanol" . Various nitration approaches have been explored to avoid the problems of the traditional mixed-acid method .
Physical And Chemical Properties Analysis
“(5-Methyl-2-nitrophenyl)methanol” has a density of 1.3±0.1 g/cm³, a boiling point of 314.9±27.0 °C at 760 mmHg, and a melting point of 66-67ºC . The compound has a flash point of 141.3±12.2 °C .
Applications De Recherche Scientifique
Photochemical Reactions
(5-Methyl-2-nitrophenyl)methanol and related compounds are involved in complex photochemical reactions. For instance, the methanol photorelease from 2-nitrobenzyl methyl ether and its derivatives has been studied in detail, revealing intermediates like 1,3-dihydrobenz[c]isoxazol-1-ol derivatives and 2-nitrosobenzyl hemiacetals. These findings are significant for potential applications in the release of bioagents from 2-nitrobenzyl protecting groups, often used in biochemical studies (Il'ichev et al., 2004).
Organic Synthesis
In the context of organic synthesis, (5-Methyl-2-nitrophenyl)methanol and related compounds play a role in various synthetic processes. For example, a clean and cost-competitive method using methanol as both a C1 synthon and H2 source for selective N-methylation of amines has been developed. This method highlights the synthetic value of such reactions in creating pharmaceutical agents (Sarki et al., 2021).
Diels-Alder Reactions
The compound also finds applications in Diels-Alder reactions. For example, derivatives like 2-alkyl-5-methoxy-4-(p-nitrophenyl)oxazoles have been used in Diels-Alder reactions with various dienophiles, producing different adducts. These reactions are pivotal in organic chemistry for synthesizing complex molecular structures (Ibata et al., 1986).
Transesterification Catalysts
In the field of green chemistry, zwitterionic salts derived from compounds like 4-nitrophenyl isothiocyanate have been used as catalysts for the transesterification of methyl carboxylates and alcohols. Such research is crucial for developing sustainable chemical processes (Ishihara et al., 2008).
Forensic Science Applications
(5-Methyl-2-nitrophenyl)methanol derivatives like 5-(4-Nitrophenyl)-2,4-pentadien-1-al have been used in forensic science for chemical tracking in crime scene investigations. This application demonstrates the versatility of such compounds in practical and investigative contexts (Suzuki, 2013).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(5-methyl-2-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-6-2-3-8(9(11)12)7(4-6)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKEYTRGLCHZQHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)[N+](=O)[O-])CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70985092 | |
| Record name | (5-Methyl-2-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70985092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methyl-2-nitrophenyl)methanol | |
CAS RN |
66424-92-8 | |
| Record name | 5-Methyl-2-nitrobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66424-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-nitrobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066424928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (5-Methyl-2-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70985092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-2-nitrobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.309 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

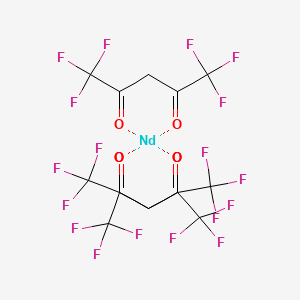
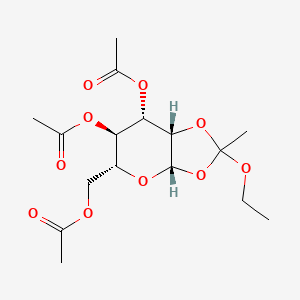
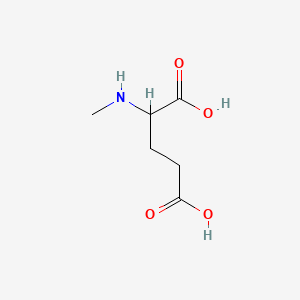
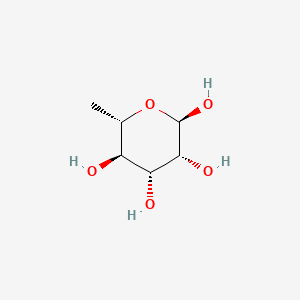

![1-Butyl-4-[2-(4-ethoxyphenyl)ethynyl]benzene](/img/structure/B1581270.png)
